Luteolin 7-glucuronide Luteolin 7-glucuronide Luteolin 7-O-beta-D-glucosiduronic acid is a luteolin glucosiduronic acid consisting of luteolin having a beta-D-glucosiduronic acid residue attached at the 7-position. It has a role as a metabolite. It is a trihydroxyflavone, a glycosyloxyflavone, a monosaccharide derivative and a luteolin O-glucuronoside. It is a conjugate acid of a luteolin 7-O-beta-D-glucosiduronate and a luteolin 7-O-beta-D-glucosiduronate(2-).
Luteolin 7-glucuronide is a natural product found in Acanthus ebracteatus, Sonchus fruticosus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 29741-10-4
VCID: VC21347330
InChI: InChI=1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1
SMILES:
Molecular Formula: C21H18O12
Molecular Weight: 462.4 g/mol

Luteolin 7-glucuronide

CAS No.: 29741-10-4

Cat. No.: VC21347330

Molecular Formula: C21H18O12

Molecular Weight: 462.4 g/mol

* For research use only. Not for human or veterinary use.

Luteolin 7-glucuronide - 29741-10-4

CAS No. 29741-10-4
Molecular Formula C21H18O12
Molecular Weight 462.4 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1
Standard InChI Key VSUOKLTVXQRUSG-ZFORQUDYSA-N
Isomeric SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O

Chemical Structure and Properties

Molecular Identity and Structure

Luteolin 7-glucuronide possesses a well-defined chemical identity documented in scientific databases. The compound's structural characteristics are summarized in Table 1.

Table 1: Chemical Identity of Luteolin 7-Glucuronide

ParameterValue
PubChem CID5280601
Chemical Name(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Common SynonymsLuteolin 7-O-glucuronide, Luteolin-7-glucuronide, Luteolin 7-O-beta-D-glucuronide
CAS Registry Number29741-10-4
Molecular Weight462.4 g/mol
Molecular FormulaNot explicitly stated in sources but derivable from structure

The chemical structure consists of the flavone luteolin backbone with a beta-D-glucuronic acid moiety attached at the 7-position via a glycosidic bond. It is classified as a trihydroxyflavone, a glycosyloxyflavone, a monosaccharide derivative, and a luteolin O-glucuronoside . Chemically, it represents a conjugate acid of luteolin 7-O-beta-D-glucosiduronate and luteolin 7-O-beta-D-glucosiduronate(2-) .

Physicochemical Properties

As a glucuronide conjugate, Luteolin 7-glucuronide exhibits increased polarity and water solubility compared to its parent compound luteolin. This enhanced hydrophilicity significantly influences its pharmacokinetic profile, including absorption, distribution, and excretion characteristics . The glucuronic acid moiety contains a carboxylic acid functional group that predominantly exists in its ionized form at physiological pH, contributing to the compound's enhanced water solubility and altered biological distribution patterns.

Natural Sources and Occurrence

Plant Sources

Luteolin 7-glucuronide has been identified in several plant species used in traditional medicine. According to scientific documentation, it has been reported in:

  • Acanthus ebracteatus - a mangrove species used in traditional Thai medicine

  • Sonchus fruticosus - a perennial herb from the Asteraceae family

  • Ixeris sonchifolia (Bge.) Hance - a Chinese medicinal herb used for cardiovascular conditions

These plants have historical applications in traditional medicine systems across different cultures, particularly in Asian countries, for treating various conditions ranging from inflammatory disorders to cardiovascular diseases.

Presence in Biological Systems

In mammalian biological systems, Luteolin 7-glucuronide primarily exists as a metabolite formed after the consumption of luteolin-containing foods or supplements. The glucuronidation process occurs predominantly in the liver and intestine through enzymatic action of UDP-glucuronosyltransferases (UGTs) . Research investigations have demonstrated that Luteolin 7-glucuronide, together with other luteolin glucuronides (3'-glucuronide and 4'-glucuronide), constitutes a significant portion of the circulating luteolin metabolites in plasma after luteolin ingestion . These glucuronide forms represent the major metabolites of luteolin in both human and rat biological systems, highlighting their importance in understanding the pharmacological effects of luteolin-containing products.

Metabolic Pathways and Pharmacokinetics

Metabolic Formation

Luteolin 7-glucuronide formation involves complex enzymatic processes primarily mediated by phase II metabolic enzymes. The metabolic pathways of this compound are summarized in Table 2.

Table 2: Metabolic Pathways of Luteolin 7-Glucuronide Formation

PathwayEnzymes InvolvedProductsReferences
Direct GlucuronidationUGTs (especially UGT1A9)Luteolin-7-glucuronide
Subsequent MethylationCOMTsChrysoeriol-7-glucuronide, Diosmetin-7-glucuronide
Alternative: Methylation then GlucuronidationCOMTs followed by UGTsMethylated glucuronides

The metabolic disposition of luteolin involves a sophisticated interplay between glucuronidation by UDP-glucuronosyltransferases (UGTs) and methylation by catechol-O-methyltransferases (COMTs). Two primary metabolic pathways have been identified through research studies :

  • Direct glucuronidation pathway: Luteolin undergoes glucuronidation to form luteolin-7-glucuronide, luteolin-4'-glucuronide, and luteolin-3'-glucuronide through UGT enzyme action. Subsequently, luteolin-7-glucuronide can be methylated to form chrysoeriol-7-glucuronide and diosmetin-7-glucuronide by COMT enzymes.

  • Methylation-first pathway: Alternatively, luteolin is initially methylated to chrysoeriol and diosmetin by COMTs, followed by glucuronidation by UGTs to their respective glucuronide forms.

Kinetic studies in rat liver S9 fractions have demonstrated complex interactions between these pathways, suggesting competitive relationships between the glucuronidation and methylation processes .

Pharmacokinetics

Pharmacokinetic investigations of luteolin metabolism have revealed that luteolin glucuronides, including Luteolin 7-glucuronide, represent the predominant forms in circulation following oral administration of luteolin . This finding carries significant implications because the parent compound luteolin exhibits poor oral bioavailability, suggesting these metabolites may substantially contribute to the observed biological effects attributed to luteolin consumption.

In experimental rat studies, following oral administration of luteolin, researchers detected luteolin, three glucuronides (including Luteolin 7-glucuronide), two methylated metabolites, and four methylated glucuronides in plasma samples . Interestingly, Luteolin-3'-glucuronide demonstrated the highest systemic exposure among these metabolites, indicating differences in the formation rates or clearance mechanisms of the various glucuronide isomers.

Research has established that the relationship between glucuronidation and methylation in luteolin disposition appears competitive. Studies have demonstrated that the methylation rate of luteolin significantly increased in the absence of glucuronidation, while the glucuronidation rate increased in the absence of methylation, but to a lesser extent . This competitive interaction between metabolic pathways has important implications for understanding the bioavailability and efficacy of luteolin and its metabolites in therapeutic applications.

Biological ActivityModel/SystemFindingsReferences
Anti-inflammatoryLipopolysaccharide-treated RAW 264.7 cellsPotential anti-inflammatory activity
NeuroprotectiveCerebral ischemic injury modelsAmelioration of injury via RIP3/MLKL pathway
Cardiovascular ProtectionTraditional medicinal useComponent in herbs used for heart conditions

Neuroprotective Effects

Recent scientific investigations indicate that Luteolin 7-glucuronide exhibits neuroprotective properties, particularly in cerebral ischemic injury models. Research findings suggest that it ameliorates cerebral ischemic injury through mechanisms potentially involving the RIP3/MLKL signaling pathway . This pathway plays a crucial role in regulating necroptosis, a form of programmed cell death implicated in ischemic brain injury. The neuroprotective effects of Luteolin 7-glucuronide highlight its potential applications in stroke management and other cerebrovascular conditions where ischemic damage represents a primary pathological mechanism.

Cardiovascular Protection

Luteolin 7-glucuronide has been identified as a component in herbal preparations traditionally used for treating cardiovascular conditions including coronary heart disease and angina pectoris . While specific mechanisms underlying its cardiovascular protective effects require further elucidation, its presence in medicinal plants historically employed for heart conditions suggests potential therapeutic value in cardiovascular medicine. The compound may contribute to cardiovascular protection through various mechanisms, potentially including antioxidant activity, anti-inflammatory effects, and modulation of vascular function.

Research Findings and Future Directions

Pharmaceutical Considerations

Due to the documented poor oral bioavailability of the parent compound luteolin , Luteolin 7-glucuronide and related metabolites likely play crucial roles in mediating the biological effects attributed to luteolin consumption. This observation carries important implications for pharmaceutical development, suggesting that these metabolites might represent more suitable candidates for therapeutic development than the parent compound in specific clinical contexts. Future pharmaceutical research might benefit from focusing directly on Luteolin 7-glucuronide as a lead compound rather than relying solely on the parent luteolin structure for drug development initiatives targeting inflammatory, neurological, or cardiovascular conditions.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator